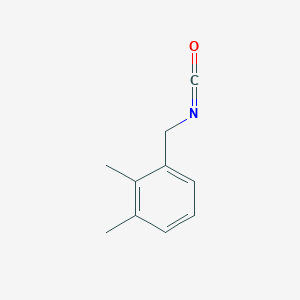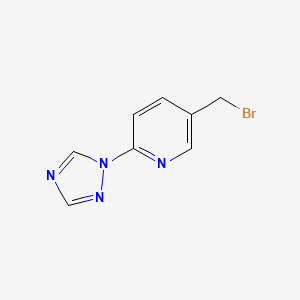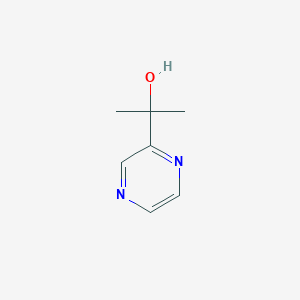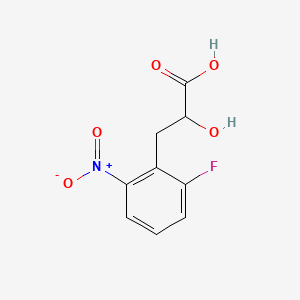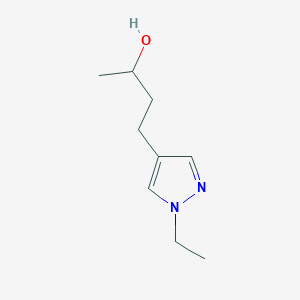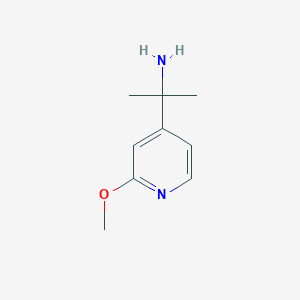
2-(2-Methoxypyridin-4-YL)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxypyridin-4-YL)propan-2-amine is a chemical compound with the molecular formula C9H14N2O. It is also known by its systematic name, 1-(2-Methoxy-pyridin-4-yl)-1-methyl-ethylamine. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a propan-2-amine moiety. It has a molecular weight of 166.22 g/mol and is used in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-YL)propan-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Another method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions can be adjusted to favor the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxypyridin-4-YL)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxypyridin-4-YL)propan-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxypyridin-4-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes . It may also interact with receptors and other proteins, modulating their function and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridin-4-amine: This compound has a similar pyridine structure but lacks the propan-2-amine moiety.
4-Chloro-5-methoxypyridin-3-amine: This compound has a similar methoxy-pyridine structure with a chloro substituent.
4-Iodo-5-methoxypyridin-3-amine: Another similar compound with an iodo substituent on the pyridine ring.
Uniqueness
2-(2-Methoxypyridin-4-YL)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and propan-2-amine moiety make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(2-methoxypyridin-4-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,10)7-4-5-11-8(6-7)12-3/h4-6H,10H2,1-3H3 |
Clave InChI |
BEGOZRVTPOMFSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=NC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)


